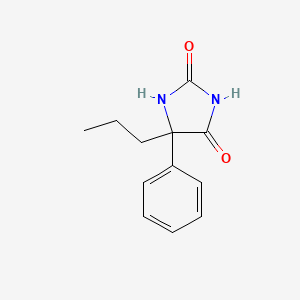
5-Phenyl-5-propylimidazolidine-2,4-dione
説明
Synthesis Analysis
The synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione involves the reaction of phenyl isocyanates with specific nitriles under controlled conditions, followed by hydrolysis and rearrangement processes to form the desired imidazolidine-2,4-diones. This synthetic route has been demonstrated for related compounds, showcasing a method to access various substituted imidazolidine-2,4-diones with potential biological activities (Sedlák et al., 2005).
Molecular Structure Analysis
The molecular structure of 5-Phenyl-5-propylimidazolidine-2,4-diones has been characterized through spectroscopic methods, including 1H and 13C NMR spectroscopy. X-ray diffraction studies have verified the structure of closely related compounds, providing insights into the conformation and electronic distribution within the molecule, which are crucial for understanding its reactivity and interaction with biological targets (Sedlák et al., 2005).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo various chemical reactions, including hydrolysis under alkaline conditions, which has been studied for understanding their stability and reactivity. The presence of electron-acceptor substituents can influence the reaction kinetics, indicating the sensitivity of these compounds to structural modifications (Sedlák et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are vital for the development of pharmaceutical compounds. While specific data on this compound are not detailed, related compounds have been studied through crystallography to understand their solid-state properties and interactions, which are important for formulation and drug delivery considerations.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity with various chemical agents, are influenced by its molecular structure. The imidazolidine ring, phenyl, and propyl substituents contribute to its unique chemical behavior, affecting its biological activity and interaction with receptors or enzymes. Computational modeling and spectrophotometric techniques have been employed to study the electronic structure and predict the activity of similar compounds (Anil Kumar & Bhaskar, 2019).
科学的研究の応用
Pharmacological Evaluation and Potential as Antidepressants/Anxiolytics
- Synthesized derivatives of 5-Phenyl-5-propylimidazolidine-2,4-dione have been evaluated for their pharmacological properties. Specifically, certain compounds exhibited significant affinity for 5-HT1A and 5-HT2A receptors, indicating potential as antidepressants and/or anxiolytics (Czopek et al., 2010).
Synthesis and Chemical Structure Analysis
- Research has been conducted on the synthesis of new substituted derivatives of this compound. This includes studying their chemical structures and properties, such as NMR and X-ray diffraction analyses (Sedlák et al., 2005).
Potential as Dual Inhibitor in Cancer Therapy
- Certain derivatives of this compound have been identified as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating potential utility in cancer therapy (Li et al., 2010).
Aldose Reductase Inhibition and Antidiabetic Properties
- Thiazolidine-2,4-dione derivatives with substitutions at the 5-position have shown promise as aldose reductase inhibitors, which is significant for antidiabetic applications (Sohda et al., 1982).
Electrochemical Behavior and Oxidation Studies
- The electrochemical behavior of certain hydantoin derivatives related to this compound has been examined, revealing insights into their redox processes and molecular interactions (Nosheen et al., 2012).
DNA Binding Studies and Potential Anticancer Applications
- Studies have been conducted on the DNA binding affinity of imidazolidine derivatives, which could have implications for their use as anticancer drugs (Shah et al., 2013).
Anticonvulsant Activity and N-Mannich Bases
- New N-Mannich bases derived from this compound have shown significant anticonvulsant properties, indicating their potential in treating epilepsy (Byrtus et al., 2011).
Synthesis Methods and Pharmaceutical Applications
- The synthesis of 5,5-diphenylimidazolidine-2,4-dione, a notable anticonvulsant drug, has been explored through various methods, contributing to the development of pharmaceutical applications (Ahmadi et al., 2014).
作用機序
Target of Action
A structurally similar compound, 5-methyl-5-[4-(4-oxo-3h-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione, has been shown to inhibit tankyrase 1 and 2 (tnks-1 and tnks-2) . TNKS are part of the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
While the exact mode of action of 5-Phenyl-5-propylimidazolidine-2,4-dione remains unexplored, insights can be drawn from the structurally similar compound mentioned above. The compound binds to conserved residues in TNKS-1 and TNKS-2, leading to high-affinity interactions . The binding free energy of the compound towards TNKS-1 and 2 indicates favorable dual binding .
Biochemical Pathways
Tnks, the potential targets of this compound, are known to play a significant role in the wnt β-catenin pathway . Therefore, it can be inferred that the compound may affect this pathway and its downstream effects.
Result of Action
The inhibition of tnks by a structurally similar compound has been associated with changes in cellular processes . Therefore, it can be inferred that this compound may have similar effects.
特性
IUPAC Name |
5-phenyl-5-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-12(9-6-4-3-5-7-9)10(15)13-11(16)14-12/h3-7H,2,8H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEOJRZVVDXEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277175 | |
| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5394-37-6 | |
| Record name | NSC1023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



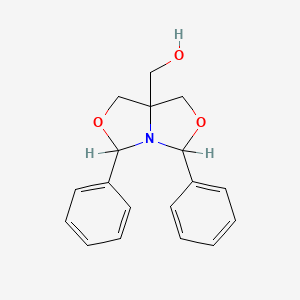
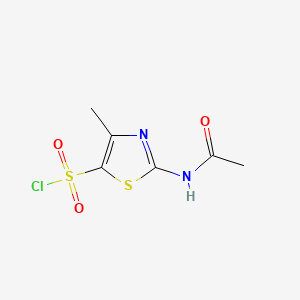





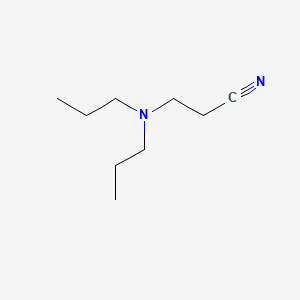
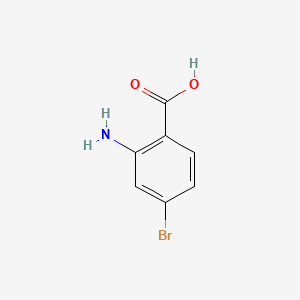


![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)